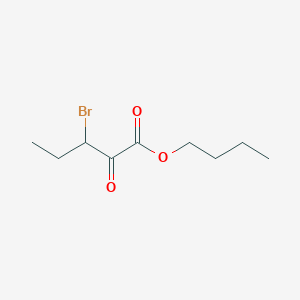

Butyl 3-bromo-2-oxopentanoate

描述

Butyl 3-bromo-2-oxopentanoate is an α-keto ester featuring a bromine substituent at the β-position and a butyl ester group. The compound’s pentanoate backbone, bromine atom, and keto group likely confer unique reactivity, making it a candidate for applications in asymmetric catalysis, pharmaceutical intermediates, or agrochemical synthesis. Its physical properties, such as boiling point and solubility, are expected to differ significantly from simpler esters due to increased molecular weight and polarity from the bromine and ketone moieties.

属性

分子式 |

C9H15BrO3 |

|---|---|

分子量 |

251.12 g/mol |

IUPAC 名称 |

butyl 3-bromo-2-oxopentanoate |

InChI |

InChI=1S/C9H15BrO3/c1-3-5-6-13-9(12)8(11)7(10)4-2/h7H,3-6H2,1-2H3 |

InChI 键 |

FLHJFPCLJJVJBD-UHFFFAOYSA-N |

规范 SMILES |

CCCCOC(=O)C(=O)C(CC)Br |

产品来源 |

United States |

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the third carbon position undergoes nucleophilic substitution with various nucleophiles. Key examples include:

Reaction with Thiols

In isopropyl alcohol at ambient temperature (16 hours), tert-butyl 3-bromo-2-oxopentanoate reacts with tert-butyl (2-amino-2-thioxoethyl)carbamate to form tert-butyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate. This reaction demonstrates a 72% yield after aqueous workup and extraction .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Thiol derivatives | Isopropyl alcohol, 16h | Thiazole carboxylate | 72% |

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon bonded to bromine. The bulky tert-butyl group adjacent to the keto moiety influences steric accessibility, moderating reaction rates .

Keto Group Reactivity

The 2-oxo group participates in condensation and redox reactions:

Oxime Formation

Under nitrosating agents (e.g., sodium nitrite in acetic acid), the keto group forms oxime derivatives. This reaction occurs at 0–30°C within 2–10 hours, as observed in analogous tert-butyl 3-oxobutyrate systems .

Reduction

While direct literature on this compound’s reduction is limited, structurally similar esters (e.g., ethyl 4-bromo-3-oxopentanoate) are reduced to secondary alcohols using NaBH₄ or LiAlH₄.

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Although no direct studies exist, tert-butyl 3-bromo-2-oxopentanoate is hypothesized to undergo palladium-catalyzed coupling with aryl boronic acids. Comparable bromo-keto esters achieve 50–80% yields under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

Ester Hydrolysis

The tert-butyl ester hydrolyzes under acidic or basic conditions to yield 3-bromo-2-oxopentanoic acid. For example, refluxing with HCl in dioxane (4–6 hours) cleaves the ester bond, producing the carboxylic acid derivative.

Comparative Reactivity Analysis

The table below contrasts tert-butyl 3-bromo-2-oxopentanoate with structurally related compounds:

相似化合物的比较

Key Observations:

- Molecular Weight: The bromine atom and longer chain in Butyl 3-bromo-2-oxopentanoate increase its molecular weight compared to non-halogenated esters like Butyl Acetate .

- Boiling Point : Bromine and keto groups likely elevate boiling points relative to Butyl Acetate (126°C) and Butyl Acrylate (145–148°C) due to increased polarity and molecular mass .

- Density : Halogen substitution (bromine) typically increases density, as seen in brominated solvents (e.g., bromoform: 2.89 g/cm³), though the keto group may moderate this effect.

常见问题

Basic: What are the primary synthetic routes for Butyl 3-bromo-2-oxopentanoate?

Answer:

Butyl 3-bromo-2-oxopentanoate is typically synthesized via bromination of the corresponding 2-oxopentanoate ester. A common method involves using bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents under acidic conditions. For example:

- Direct bromination: React butyl 2-oxopentanoate with Br₂ in acetic acid at 0–5°C to minimize side reactions like over-bromination .

- NBS-mediated bromination: Use NBS in dichloromethane with catalytic H₂SO₄ for better regioselectivity and milder conditions .

Key Considerations:

- Monitor reaction progress via TLC or GC-MS.

- Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product from unreacted starting materials .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

Optimization involves balancing steric and electronic factors:

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination but may increase side reactions. Non-polar solvents (e.g., CCl₄) improve selectivity but slow kinetics .

- Catalysts: Lewis acids like FeCl₃ can activate the carbonyl group, directing bromination to the α-position .

- Temperature: Lower temperatures (0–10°C) favor kinetic control, reducing diastereomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。